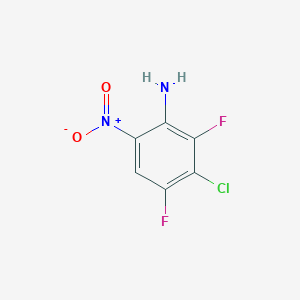

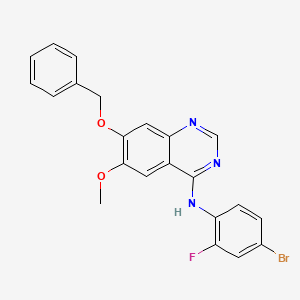

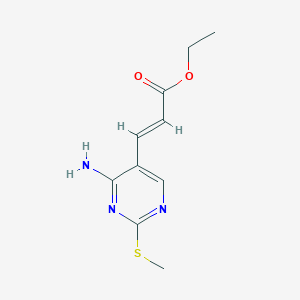

4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of this compound is not directly available from the search results .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving compounds like this. It conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including Methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate, have been studied for their potential anticancer properties . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival. Their ability to be fine-tuned for selectivity makes them valuable candidates for developing new anticancer drugs.

Anti-inflammatory Applications

The anti-inflammatory effects of thiophene derivatives are well-documented . They can inhibit various inflammatory mediators, providing a therapeutic approach for treating chronic inflammatory diseases. Research into the specific mechanisms of action is ongoing, with the aim of improving efficacy and reducing side effects.

Antimicrobial Activity

Thiophene compounds exhibit antimicrobial properties against a range of bacterial and fungal pathogens . This makes them interesting leads for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Organic Semiconductors

Due to their electronic properties, thiophene-based molecules play a significant role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They form protective layers on metal surfaces, preventing or slowing down corrosion processes. This application is critical in extending the life of metal components in various industries.

Anesthetic Agents

Some thiophene derivatives are used in medical settings as anesthetic agents. For example, articaine, a thiophene-containing compound, is used as a dental anesthetic in Europe . It acts as a voltage-gated sodium channel blocker, providing localized pain relief.

Organic Synthesis: Multicomponent Reactions

Thiophene derivatives are also valuable in organic synthesis, particularly in multicomponent reactions . These reactions allow for the efficient construction of complex organic molecules, which can be further utilized in various chemical industries.

Green Chemistry: Ionic Liquid Media

The synthesis of thiophene derivatives can be carried out in ionic liquid media, aligning with the principles of green chemistry . This approach minimizes the use of harmful solvents and promotes environmentally friendly synthetic processes.

Mecanismo De Acción

Target of Action

Methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate, also known as 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester, is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSHFLRSVDSMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255091 | |

| Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester | |

CAS RN |

188524-70-1 | |

| Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188524-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)